2,5-Pyrrolidinedione, 3-butyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 3-butyl-1-phenyl- is a heterocyclic organic compound that belongs to the class of pyrrolidinediones. These compounds are characterized by a five-membered lactam ring, which is a cyclic amide. The presence of both butyl and phenyl groups attached to the nitrogen atom of the pyrrolidinedione ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl- typically involves the reaction of succinic anhydride with an appropriate amine. The reaction proceeds through the formation of an intermediate imide, which is then cyclized to form the pyrrolidinedione ring. The reaction conditions often require the use of a solvent such as toluene or xylene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl- may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-butyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinedione ring to a pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl-.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidinediones depending on the reagents used.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-butyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Pyrrolidinedione, 1-butyl-
- 2,5-Pyrrolidinedione, 1-phenyl-
- 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-
Uniqueness
2,5-Pyrrolidinedione, 3-butyl-1-phenyl- is unique due to the presence of both butyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
2,5-Pyrrolidinedione, 3-butyl-1-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C13H15N1O2
- Molecular Weight : 219.27 g/mol
- IUPAC Name : 3-butyl-1-phenylpyrrolidine-2,5-dione
Synthesis
The synthesis of 2,5-pyrrolidinediones typically involves the reaction of suitable amines with diketones or through multi-component reactions. The compound can be synthesized using a one-pot method involving the reaction of butylamine and phenylacetaldehyde with diethyl oxalate under controlled conditions .
Antimicrobial Activity
Research indicates that pyrrolidinediones exhibit antimicrobial properties. A study reported that certain derivatives showed significant inhibition against bacterial strains, including those resistant to conventional antibiotics. The mechanism of action involves inhibition of the MurA enzyme, crucial in bacterial cell wall synthesis .
Compound | IC50 (µM) | Activity |
---|---|---|
2,5-Pyrrolidinedione Derivative A | 5 | MurA Inhibitor |
2,5-Pyrrolidinedione Derivative B | 10 | Antimicrobial |
Mutagenicity Studies
The mutagenic potential of pyrrolidinediones has been evaluated using the Ames test. Some derivatives have shown direct mutagenicity in bacterial strains, indicating potential genotoxic effects. For example, halogenated derivatives demonstrated higher mutagenic activity compared to non-halogenated counterparts .
Anti-inflammatory and Antiproliferative Effects
Studies have also explored the anti-inflammatory properties of pyrrolidinediones. In vitro assays indicated that these compounds could inhibit proliferation in peripheral blood mononuclear cells (PBMCs), suggesting potential applications in treating inflammatory diseases. For instance, one derivative showed up to 85% inhibition at high concentrations .
Case Study 1: MurA Inhibition
A series of pyrrolidinedione derivatives were tested for their ability to inhibit MurA enzyme activity. The study found that the presence of aryl groups significantly enhanced inhibitory activity, with some compounds achieving IC50 values comparable to established inhibitors like fosfomycin .
Case Study 2: Mutagenicity Assessment
In a study assessing the mutagenicity of various pyrrolidinediones, several compounds were identified as direct-acting mutagens. The results indicated a correlation between structural features (e.g., halogenation) and mutagenic potency in Ames tester strains .
The biological activity of 2,5-pyrrolidinedione derivatives can be attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : Some derivatives can form adducts with DNA, leading to mutations.
- Cell Signaling Modulation : They may affect pathways involved in inflammation and cell proliferation.
Properties
CAS No. |
102651-46-7 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-butyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H17NO2/c1-2-3-7-11-10-13(16)15(14(11)17)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
InChI Key |
JZDOJRNJISSCIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.